molecular formula C17H19N3O B4615786 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol

2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol

Cat. No. B4615786
M. Wt: 281.35 g/mol
InChI Key: VJTPPRHRQNZYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol is a chemical compound with the molecular formula C18H20N2O. It is a benzimidazole derivative with potential use in scientific research. This compound has been studied for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol is not fully understood. However, it has been reported to inhibit the activity of PTP1B, which is a key regulator of insulin signaling. This inhibition leads to increased insulin sensitivity, which is beneficial for the treatment of type 2 diabetes. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells. It has also been reported to exhibit anti-microbial activity against a range of bacterial strains. Additionally, it has been reported to exhibit antioxidant activity by scavenging free radicals. These biochemical and physiological effects make 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol a promising compound for further scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities, making it a promising compound for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound before it can be used in clinical settings.

Future Directions

There are several future directions for research on 2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol. One direction is to further investigate its potential therapeutic applications, particularly for the treatment of type 2 diabetes. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine the safety and toxicity of this compound. Finally, research can be done to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety.

Scientific Research Applications

2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use as an antioxidant and for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes.

properties

IUPAC Name

2-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-2-9-20-12-19-15-10-14(7-8-16(15)20)18-11-13-5-3-4-6-17(13)21/h3-8,10,12,18,21H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTPPRHRQNZYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333463
Record name 2-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

830351-56-9
Record name 2-[[(1-propylbenzimidazol-5-yl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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